4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile
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Overview
Description
4-Amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[3,4-c]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the reaction proceeds through a series of condensation and cyclization steps.
Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
4-Amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound serves as a tool for studying cellular pathways and molecular interactions, aiding in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways that regulate cell growth and survival . This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(4-fluorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide
- 4-Amino-1-(4-bromophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide
- 4-Amino-1-(4-methylphenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide
Uniqueness
The uniqueness of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the chloro group enhances its binding affinity to certain molecular targets, making it more effective in inhibiting specific enzymes compared to its analogs .
Properties
Molecular Formula |
C14H7ClN4O2 |
---|---|
Molecular Weight |
298.68 g/mol |
IUPAC Name |
4-amino-1-(4-chlorophenyl)-3,6-dioxo-5H-pyrrolo[3,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C14H7ClN4O2/c15-7-3-1-6(2-4-7)11-9-8(5-16)13(20)19-12(17)10(9)14(21)18-11/h1-4H,(H3,17,19,20) |
InChI Key |
UKUGUMJZXHHPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)C3=C(NC(=O)C(=C32)C#N)N)Cl |
Origin of Product |
United States |
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